N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the condensation of hydrazine derivatives with α,β-unsaturated aldehydes or ketones, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole N-oxides, while substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Agrochemistry: The compound is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 1-Ethyl-3-methyl-1H-pyrazole
Uniqueness
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-6-5-10(13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14) |
InChI Key |
OIRCNIURNGEDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C(=C2)C)C |
Origin of Product |
United States |
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